Barium diethanolate

Description

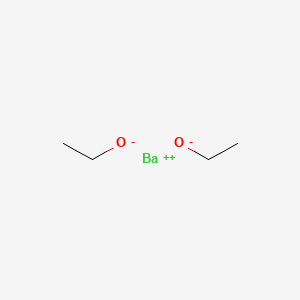

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

2914-19-4 |

|---|---|

Molecular Formula |

C2H6BaO |

Molecular Weight |

183.40 g/mol |

IUPAC Name |

barium(2+);ethanolate |

InChI |

InChI=1S/C2H6O.Ba/c1-2-3;/h3H,2H2,1H3; |

InChI Key |

VZBXBGHHDNVFGP-UHFFFAOYSA-N |

SMILES |

CC[O-].CC[O-].[Ba+2] |

Canonical SMILES |

CCO.[Ba] |

Other CAS No. |

2914-19-4 |

Pictograms |

Flammable; Corrosive; Irritant |

Origin of Product |

United States |

Synthesis and Formation

Barium diethanolate is typically synthesized through the reaction of barium metal with ethanol. This reaction should be carried out under anhydrous conditions as the compound is sensitive to moisture. chemdad.com While specific details of industrial-scale synthesis are often proprietary, laboratory-scale preparations involve the direct reaction of the metal with the alcohol.

Another approach to forming barium-containing materials involves the use of barium salts like barium acetate (B1210297) or barium hydroxide (B78521) in sol-gel processes. For instance, in the synthesis of barium titanate, barium acetate can be dissolved in a suitable solvent and reacted with a titanium precursor. Similarly, barium diethoxide is used as a starting material in the sol-gel synthesis of barium titanate (BaTiO₃), where it is reacted with a titanium alkoxide like titanium isopropoxide in a solvent such as ethylene (B1197577) glycol monomethyl ether. nih.govresearchgate.net

Advanced Structural Characterization and Spectroscopic Elucidation of Barium Diethanolate

Solid-State Structural Analysis

The arrangement of atoms in the solid state provides fundamental insights into the nature of barium diethanolate. Techniques such as X-ray and neutron diffraction have been pivotal in revealing its detailed crystallographic structure.

Single Crystal X-ray Diffraction and Powder X-ray Diffraction (PXRD) for Crystallographic Information

Single crystal X-ray diffraction has been instrumental in determining the precise three-dimensional structure of this compound. Early studies revealed a complex cubane-like core structure for a related barium ethoxide complex, Ba₄(OEt)₆(μ-O)₂(μ₃-O)₂(μ₃-OH)₄(HOEt)₁₀, showcasing the intricate bonding possibilities within barium alkoxides.

More specifically for this compound, its structure is characterized by a complex polymeric arrangement. The barium centers are typically coordinated by the oxygen atoms of the ethanolate (B101781) ligands, leading to the formation of extended networks. Powder X-ray diffraction (PXRD) complements single-crystal data by providing information on the bulk material, confirming the crystalline phases and providing data for phase identification and purity assessment. The diffraction patterns are unique to the specific crystalline form of this compound and are crucial for quality control in its synthesis and application.

Detailed crystallographic data for a barium ethoxide complex, which offers insights into the potential structural motifs of this compound, is presented below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.339(3) |

| b (Å) | 21.413(4) |

| c (Å) | 24.589(5) |

| β (°) | 91.43(3) |

| V (ų) | 7019(3) |

| Z | 4 |

Solution-State and In Situ Spectroscopic Probing

The behavior of this compound in solution is complex, often involving an equilibrium of various oligomeric species. Spectroscopic techniques are essential for probing these solution-state structures and dynamics.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, DOSY for solution species)

Multinuclear NMR spectroscopy is a powerful tool for characterizing the species present in solutions of this compound.

¹H and ¹³C NMR: These techniques provide information about the chemical environment of the hydrogen and carbon atoms in the ethanolate ligands. The chemical shifts can indicate the formation of different oligomeric structures in solution. For instance, the presence of multiple sets of signals for the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups would suggest the coexistence of several distinct species in equilibrium.

Diffusion-Ordered Spectroscopy (DOSY): This two-dimensional NMR technique is particularly useful for separating the signals of different species based on their diffusion coefficients, which are related to their size. DOSY experiments can help to identify the various oligomers present in a solution of this compound and estimate their relative sizes.

| Nucleus | Typical Chemical Shift Range (ppm) | Information Gained |

| ¹H | 3.5 - 4.0 (O-CH₂) 1.0 - 1.3 (CH₃) | Provides information on the electronic environment of the protons in the ethanolate ligand. |

| ¹³C | 60 - 70 (O-CH₂) 15 - 25 (CH₃) | Elucidates the carbon framework and the bonding environment of the ethanolate groups. |

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy) for Molecular Interactions and Bonding

FT-IR and Raman spectroscopy probe the vibrational modes of the molecules and provide valuable information about the bonding within this compound.

FT-IR Spectroscopy: The infrared spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of the C-O, C-C, and C-H bonds. The position and shape of the Ba-O stretching vibrations, typically found in the lower frequency region (below 600 cm⁻¹), are particularly informative about the coordination environment of the barium ion.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations are often more intense in Raman spectra, aiding in the complete vibrational analysis of the molecule.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance |

| O-H Stretch (from residual alcohol) | 3200 - 3600 | Indicates the presence of coordinated or free ethanol. |

| C-H Stretch | 2800 - 3000 | Characteristic of the alkyl groups in the ethanolate ligand. |

| C-O Stretch | 1000 - 1150 | Sensitive to the coordination of the oxygen atom to the barium center. |

| Ba-O Stretch | 400 - 600 | Provides direct information about the barium-oxygen coordination bonds. |

Mass Spectrometry for Elucidating Oligomeric and Cluster Formations

Mass spectrometry is a powerful technique for identifying the gas-phase ions of this compound and provides insights into the oligomeric and cluster formations that may also be present in solution. By analyzing the mass-to-charge ratio of the ions, it is possible to determine the composition of various aggregates. Techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used to gently transfer the clusters from solution to the gas phase for analysis. The resulting mass spectra can reveal the presence of a distribution of oligomeric species, such as dimers, trimers, and larger clusters, providing valuable data on the aggregation behavior of this compound.

Microscopy and Surface Analytical Techniques

Microscopy and surface analysis are crucial for understanding the physical and chemical properties of materials at the micro and nano levels. For a compound like this compound, these techniques would provide invaluable information about its morphology, surface features, and electronic structure, which are critical for its application as a precursor material.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Morphology and Microstructure

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for visualizing the morphology and microstructure of materials. thermofisher.com SEM provides high-resolution images of a sample's surface, revealing details about its texture and particle shape, while TEM offers insights into the internal structure, including crystallinity and particle size distribution. thermofisher.commeasurlabs.com

In the context of this compound, which often serves as a precursor in sol-gel synthesis, its morphology in solution and as a dried gel would be of significant interest. Studies on related barium-titanium alkoxide-carboxylate precursors show that the initial sol consists of oligomeric structures and randomly packed agglomerates of nanoparticles. utwente.nl The morphology of these precursors can be complex, with distinct titanium-rich and barium-rich domains that can be visualized using TEM. utwente.nl For instance, research on barium titanate nanoceramics synthesized using barium diethoxide has shown the formation of one-dimensional nanostructures. researchgate.net

Interactive Table: Potential Morphological Characteristics of this compound Investigated by SEM and TEM

| Characteristic | Analytical Technique | Expected Observations |

| Particle Shape | SEM, TEM | Likely irregular, potentially crystalline, or amorphous depending on preparation. |

| Particle Size | TEM | Nanometer to micrometer scale, influenced by synthesis parameters. |

| Agglomeration | SEM, TEM | Prone to agglomeration, a common feature for fine powders. |

| Microstructure | TEM | Could reveal internal crystalline domains or an amorphous nature. |

Atomic Force Microscopy (AFM) for Surface Topography and Local Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional surface topography at the nanoscale. azooptics.com It can be used to measure surface roughness and identify different phases on a material's surface. tribology.rs The application of AFM is crucial for understanding how the surface of a precursor material might influence the nucleation and growth of subsequent material layers.

For this compound, AFM could be used to characterize the surface of thin films or coatings made from it. While specific AFM studies on this compound are not available, research on related materials provides insights. For example, AFM has been used to study the surface topography of barium titanate films, revealing terraces and periodic steps with unit-cell height. researchgate.net In the context of precursor solutions, AFM could potentially be used to study the structure of the gel network formed during the sol-gel process. The technique has been applied to observe the growth of barite (barium sulfate) crystals from aqueous solutions, providing data on step growth rates. tribology.rs Such information would be valuable for controlling the deposition of thin films from this compound solutions.

Interactive Table: Potential Surface Properties of this compound Investigated by AFM

| Property | Analytical Technique | Potential Findings |

| Surface Topography | AFM | Visualization of surface features, such as grain boundaries and step heights. |

| Surface Roughness | AFM | Quantitative measurement of the root-mean-square (RMS) roughness. |

| Local Mechanical Properties | AFM (in specific modes) | Information on hardness and adhesion at the nanoscale. |

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) for Electronic States and Coordination Environment

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. scispace.com X-ray Absorption Spectroscopy (XAS), on the other hand, is a technique used to determine the local geometric and/or electronic structure of matter.

XPS analysis of a barium compound would involve examining the core level spectra of barium, oxygen, and carbon. The binding energy of the Ba 3d peaks can provide information about the oxidation state and chemical environment of the barium atoms. thermofisher.comxpsdatabase.net For instance, the Ba 3d5/2 peak for BaO is typically found around 780 eV. xpsdatabase.netxpsdatabase.com In this compound, the binding energies would be influenced by the bonding with the ethanolate groups. The O 1s spectrum would help to distinguish between oxygen in the alkoxide group and any surface contamination, such as carbonates or hydroxides, which are common for reactive metal alkoxides. who.int

XAS, particularly the X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) regions, would be highly informative about the coordination environment of the barium atoms. The XANES region is sensitive to the oxidation state and coordination chemistry (e.g., tetrahedral or octahedral coordination), while the EXAFS region provides information about the number and distance of neighboring atoms. Studies on heterometallic barium-zirconium alkoxides have utilized single-crystal X-ray diffraction to determine the coordination environment of barium, which was found to be six- or eight-coordinate depending on the specific structure. osti.gov Similar information could be obtained for this compound using XAS.

Interactive Table: Expected Spectroscopic Data for this compound

| Technique | Analyte/Region | Expected Information |

| XPS | Ba 3d | Binding energy indicative of the Ba(II) oxidation state and its chemical environment. Well-separated spin-orbit components are expected. thermofisher.com |

| XPS | O 1s | Information on the oxygen bonding environment (alkoxide vs. contaminant species). |

| XPS | C 1s | Information on the carbon in the ethanolate groups and any adventitious carbon contamination. |

| XAS | Ba K-edge or L-edge | Determination of the coordination number and geometry of barium atoms, as well as bond distances to neighboring oxygen atoms. |

Chemical Reactivity and Mechanistic Investigations of Barium Diethanolate

Reactivity with Organic Functionalities

Barium diethanolate exhibits significant reactivity toward various organic functional groups, acting primarily as a strong base and a nucleophile.

This compound can catalyze or participate in transesterification reactions, which involve the exchange of the alkoxy group of an ester with an alcohol. masterorganicchemistry.comchemistrysteps.com This process is crucial in various industrial applications, including the production of biodiesel. d-nb.inforesearchgate.net In a typical transesterification mechanism under basic conditions, the ethoxide from this compound acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the original alkoxy group and forming a new ester. masterorganicchemistry.comresearchgate.net

The general reaction can be represented as: RCOOR' + Ba(OCH₂CH₃)₂ ⇌ RCOOCH₂CH₃ + Ba(OR')(OCH₂CH₃)

While specific studies detailing the catalytic performance of pure this compound are limited, related barium-containing catalysts derived from alkoxide precursors have been shown to be effective. For instance, barium titanate (BaTiO₃), which can be synthesized from barium alkoxides, demonstrates good catalytic activity in the transesterification of palm oil. d-nb.info The basic sites on these catalysts are crucial for activating the alcohol, which then reacts with triglycerides to produce methyl esters. d-nb.inforesearchgate.net

| Catalyst | Type of Oil | Reaction Conditions | Methyl Ester (ME) Yield (%) | Reference |

|---|---|---|---|---|

| BaTiO₃ | Palm Cooking Oil | 5 wt/v% catalyst, 1:12 oil to methanol (B129727) ratio, 150°C, 2h | >85% | d-nb.info |

| Na-BaTiO₃ | Palm Cooking Oil | 5 wt/v% catalyst, 1:12 oil to methanol ratio, 150°C, 2h | >85% | d-nb.info |

The polarized carbonyl group (C=O) in aldehydes and ketones is susceptible to nucleophilic attack. libretexts.orgsavemyexams.com this compound, as a source of the ethoxide nucleophile, can react with these compounds. The reaction typically involves the nucleophilic addition of the ethoxide ion to the electrophilic carbonyl carbon. libretexts.org This process is a foundational step in reactions like the aldol (B89426) condensation and Michael addition.

In a Michael reaction, a nucleophile adds to an α,β-unsaturated carbonyl compound in a conjugate or 1,4-addition fashion. libretexts.orgchemistrysteps.comlibretexts.org The ethoxide from this compound can act as a base to generate a more stable enolate nucleophile from a dicarbonyl compound, which then undergoes the Michael addition. chemistrysteps.comnrochemistry.com While specific examples using this compound as the primary base are not extensively documented in readily available literature, the principle of its basicity suggests its potential role in initiating such carbon-carbon bond-forming reactions. nih.gov

The interaction with carbonyl compounds is also relevant in the context of catalyst preparation. For example, in the Rosenmund reduction, an acyl chloride is reduced to an aldehyde using a palladium catalyst supported on barium sulfate (B86663). snggdcg.ac.innptel.ac.in While this compound is not directly used here, this highlights the role of barium compounds in influencing reactions involving carbonyl functionalities.

Reactions with Alcohols and Esters (Transalcoholysis, Transesterification).

Reactions with Inorganic Precursors and Formation of Mixed-Metal Species

A significant area of application for this compound is in materials chemistry, particularly as a precursor for complex oxides through reactions with other inorganic compounds. ncl.ac.ukacs.org

This compound is a key precursor in the sol-gel synthesis of barium-containing oxides, most notably barium titanate (BaTiO₃), a material with important dielectric and ferroelectric properties. researchgate.netinoe.rorgsmparanda.org The sol-gel process involves the controlled hydrolysis and condensation of metal alkoxide precursors. rsc.org

The general steps are:

Hydrolysis: Ba(OCH₂CH₃)₂ + 2H₂O → Ba(OH)₂ + 2CH₃CH₂OH

Condensation: This can occur between the hydrolyzed species or between a hydrolyzed and an unhydrolyzed alkoxide molecule, leading to the formation of Ba-O-Ba bridges and eliminating water or alcohol.

In the synthesis of BaTiO₃, this compound is often reacted with a titanium alkoxide, such as titanium isopropoxide (Ti(OCH(CH₃)₂)₄), in a suitable solvent. researchgate.netaip.orgst-andrews.ac.uk The introduction of water initiates co-hydrolysis and condensation, forming a Ba-O-Ti network. researchgate.net The subsequent drying and calcination of the resulting gel removes organic residues and crystallizes the BaTiO₃ phase. inoe.roepitoanyag.org.hu The kinetics of these reactions, including the rate of hydrolysis and condensation, are critical in controlling the particle size, crystallinity, and purity of the final oxide powder. utwente.nlutwente.nlkoreascience.kr Modifying agents and the water-to-alkoxide ratio are often used to control these reaction pathways. rsc.orgaip.org

| Barium Precursor | Titanium Precursor | Process Summary | Resulting Material | Reference |

|---|---|---|---|---|

| Barium Diethoxide | Titanium tetra-iso-propoxide | Dissolved in methanol/EGMME, hydrolyzed, aged, and calcined. | Nanocrystalline BaTiO₃ particles (15-60 nm). | researchgate.net |

| Barium Diethoxide | Titanium tetra-iso-propoxide | Hydrolyzed in ethanol, aged to form monolithic gels, dried, and fired at 1000°C. | Monolithic BaTiO₃ ceramics with ~50 nm grain size. | aip.org |

This compound reacts with a variety of transition metal and lanthanide precursors to form heterobimetallic or polymetallic alkoxides. nih.govmdpi.com These mixed-metal species are valuable as single-source precursors for the synthesis of complex functional materials like high-temperature superconductors (e.g., YBa₂Cu₃O₇₋ₓ) and ferroelectrics, ensuring a homogeneous distribution of the constituent metals at a molecular level. google.comnih.govutah.edu

The reaction often involves mixing this compound with a metal halide, alkoxide, or other salt in a non-aqueous solvent. google.com For example, reactions between barium alkoxides and titanium alkoxides can yield various barium-titanium mixed-metal species depending on the stoichiometry. nih.gov Similarly, barium alkoxides have been reacted with copper(II) alkoxides and lanthanide alkoxides (like yttrium isopropoxide) to create precursors for superconductors. google.comgoogle.com The coordination chemistry of barium in these systems is analogous in some respects to that of divalent lanthanide ions like Eu²⁺ and Sm²⁺ due to similar size/charge ratios. unifr.ch

The synthesis of these complexes can be challenging due to the tendency of barium compounds to form oligomeric structures with low volatility. nih.gov To overcome this, bulky ligands are sometimes used in conjunction with the alkoxide precursors to create more soluble and volatile monomeric or dimeric complexes. nih.govcdnsciencepub.comresearchgate.net

Hydrolysis and Condensation Pathways leading to Oxides.

Kinetic and Thermodynamic Studies of Reaction Pathways

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for controlling product formation, particularly in materials synthesis.

Kinetic studies often focus on the hydrolysis and condensation steps in the sol-gel process. The rates of these reactions are influenced by factors such as precursor concentration, water-to-alkoxide ratio, temperature, and the presence of catalysts or stabilizing agents. utwente.nlresearchgate.net For instance, in the synthesis of barium titanate, the concentration of Ba²⁺ ions has been shown to strongly influence the reaction kinetics and the final particle size of the BaTiO₃ precipitate. researchgate.net Time-resolved small-angle X-ray scattering (SAXS) has been used to monitor the structural evolution and kinetics of gelation in barium titanate precursor sols, revealing stages of particle formation and aggregation. utwente.nl

Thermodynamic considerations are important for predicting the feasibility of forming mixed-metal alkoxides and the stability of the resulting products. The formation of heterometallic alkoxides is driven by the establishment of stable bridging M-O-M' bonds. Thermodynamic studies on the hydrothermal synthesis of alkaline-earth titanates provide insight into the stability of these oxide phases, which are the ultimate products of alkoxide precursor routes. koreascience.kr However, detailed thermodynamic data, such as enthalpy and entropy values for the formation of this compound itself or its mixed-metal derivatives, are not widely available in the literature. Much of the understanding is inferred from the successful synthesis and isolation of various complexes and the study of their subsequent conversion to oxide materials. acs.org

Elucidation of Rate-Determining Steps and Intermediates

For a hypothetical reaction involving this compound, kinetic studies would be the primary experimental approach. By systematically varying the concentrations of reactants and observing the effect on the reaction rate, a rate law can be established. For instance, if a reaction's rate is found to be proportional to the concentration of a substrate and this compound, it suggests both are involved in the slowest step. savemyexams.com

Intermediates are species that are formed in one elementary step and consumed in a subsequent one. libretexts.org They are often transient and present at low concentrations, making them difficult to detect directly. Spectroscopic methods or trapping experiments are typically employed for their identification.

While specific, detailed mechanistic studies on reactions involving this compound are not extensively documented in publicly available literature, we can consider a generalized reaction. For example, in the synthesis of other compounds where a metal alkoxide might act as a base or nucleophile, the reaction often proceeds through several steps. A possible, illustrative mechanism could involve:

Coordination/Adduct Formation (Fast): The barium center of this compound coordinates with the substrate.

Nucleophilic Attack or Deprotonation (Slow, Rate-Determining Step): The ethanolate (B101781) group acts as a nucleophile, attacking an electrophilic center, or as a base, abstracting a proton. This step is often the slowest because it involves significant bond breaking and formation. saskoer.ca The species formed at the end of this step would be a reaction intermediate.

Rearrangement/Further Reaction (Fast): The intermediate rapidly converts to the final product.

The table below illustrates how changing reactant concentrations could help deduce the rate law for a hypothetical reaction, which in turn points to the species involved in the rate-determining step.

| Experiment | Initial [Substrate] (mol/L) | Initial [this compound] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10-3 |

| 2 | 0.20 | 0.10 | 3.0 x 10-3 |

| 3 | 0.10 | 0.20 | 1.5 x 10-3 |

This table is illustrative. In this hypothetical example, doubling the substrate concentration doubles the rate (Exp. 1 vs. 2), making the reaction first order in [Substrate]. Doubling the [this compound] has no effect (Exp. 1 vs. 3), making it zero order in the catalyst. The rate law would be Rate = k[Substrate], indicating only the substrate is in the rate-determining step.

Energy Profiles and Transition State Analysis

Transition state theory provides a framework for understanding reaction rates based on the properties of the transition state, which is the highest energy point along the reaction coordinate between reactants and products. numberanalytics.com Analyzing the energy profile and the structure of the transition state is crucial for explaining reaction outcomes and designing more efficient catalysts or reaction conditions. numberanalytics.come3s-conferences.org These analyses are predominantly carried out using computational chemistry methods, such as Density Functional Theory (DFT). e3s-conferences.orgresearchgate.net

For a reaction involving this compound, a computational study would model the potential energy surface (PES) of the reaction pathway. numberanalytics.com This surface maps the energy of the chemical system as a function of the positions of its atoms. The reaction path of lowest energy from reactants to products is identified, and the highest point on this path corresponds to the transition state. The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate. numberanalytics.com

A typical energy profile diagram for a two-step reaction, which might be applicable to a reaction catalyzed by this compound, would show two peaks (transition states) separated by a valley (an intermediate). The rate-determining step corresponds to the transition state with the highest energy relative to the initial reactants. saskoer.ca

Key parameters obtained from transition state analysis include:

Activation Energy (ΔG‡): The Gibbs free energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction.

Transition State Geometry: The arrangement of atoms at the energy maximum. This geometry reveals which bonds are breaking and which are forming, providing insight into the reaction mechanism.

The following table presents hypothetical energy data that could be derived from a computational analysis of a proposed reaction mechanism.

| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) | Description |

|---|---|---|---|

| Start | Reactants | 0.0 | Initial state of the system |

| Step 1 | Transition State 1 (TS1) | +22.5 | Highest energy barrier; rate-determining step |

| - | Intermediate | +5.3 | A stable but transient species |

| Step 2 | Transition State 2 (TS2) | +15.8 | Energy barrier for the second step |

| End | Products | -10.0 | Final state; overall reaction is exothermic |

By analyzing these computational models, researchers can understand factors influencing reactivity and selectivity, guiding the optimization of reaction conditions for desired outcomes. e3s-conferences.org

Theoretical and Computational Chemistry of Barium Diethanolate

Electronic Structure and Bonding Analysis

The nature of the bonding and the distribution of electrons within the barium diethanolate molecule are key to understanding its chemical and physical properties. Computational methods offer a powerful lens through which to examine these features.

Density Functional Theory (DFT) is a prominent computational method for predicting the physical and chemical properties of molecules. nih.gov It is particularly effective for calculating the ground state properties of chemical systems by focusing on the electron density rather than the complex many-electron wavefunction. For this compound, DFT calculations can elucidate several key characteristics.

DFT calculations for similar barium-containing compounds, such as barium zirconate (BaZrO₃), have been used to study electrical, optical, and structural properties. researchgate.net This approach can be extended to this compound to determine optimized molecular geometry, bond lengths, and bond angles. The bonding in barium compounds is typically a mix of ionic and covalent character. aps.orgmdpi.com In this compound, the interaction between the barium cation (Ba²⁺) and the ethanolate (B101781) anions (CH₃CH₂O⁻) would be a primary focus. DFT can quantify the degree of charge transfer and the nature of the Ba-O bond.

Key ground state properties of this compound that can be determined using DFT include:

Total Energy: Provides a measure of the molecule's stability.

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and the energy required for electronic excitation. A smaller gap generally suggests higher reactivity. ikm.org.my

Mulliken Atomic Charges: These calculations distribute the total molecular charge among the individual atoms, offering insight into the ionicity of the bonds. ikm.org.my

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. ikm.org.my

Table 1: Ground State Properties of this compound Investigable by DFT

| Property | Description | Significance |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms, including bond lengths and angles. | Fundamental to understanding all other molecular properties. |

| Total Energy | The total electronic energy of the molecule in its ground state. | Used to compare the stability of different isomers or conformations. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | An indicator of chemical reactivity and electronic transition energies. ikm.org.my |

| Atomic Charges | The distribution of electron charge among the atoms in the molecule. | Helps to characterize the ionic vs. covalent nature of the chemical bonds. |

| Vibrational Frequencies | The frequencies of the normal modes of vibration. | Allows for the prediction of infrared and Raman spectra. |

DFT methods have been successfully applied to a wide range of actinide and other metal complexes, demonstrating their robustness. nih.gov The choice of the functional and basis set is critical for achieving accurate results, and various combinations are often tested to validate the computational model. nih.gov

Ab initio molecular orbital theory is a class of computational chemistry methods based on quantum mechanics that does not rely on experimental data for its basic principles. wiley.comscribd.com These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure.

For this compound, ab initio calculations, such as Hartree-Fock (HF) theory and post-Hartree-Fock methods (like Møller-Plesset perturbation theory or Configuration Interaction), can be used to:

Validate DFT results: Comparing results from different theoretical approaches provides a higher degree of confidence in the predictions.

Calculate excited state properties: While DFT is primarily a ground-state theory, time-dependent DFT (TD-DFT) and certain ab initio methods can predict electronic excited states and UV-Vis spectra.

Provide accurate energetics: High-level ab initio calculations can yield very precise bond energies and reaction enthalpies. nih.gov

The development of various basis sets, from minimal to more extensive ones, has been a key factor in the evolution of ab initio theory, allowing for a balance between computational cost and accuracy. scribd.com The application of these methods can help to build a comprehensive understanding of the electronic landscape of this compound, complementing the insights gained from DFT. rsc.org

Density Functional Theory (DFT) Calculations for Ground State Properties.

Simulation of Reaction Mechanisms and Catalytic Cycles

Barium alkoxides can act as catalysts or precursors in various chemical transformations. wikipedia.org Simulating the pathways of these reactions is essential for understanding their efficiency and for designing improved catalytic systems.

The simulation of a reaction mechanism involves identifying the elementary steps, including transition states and intermediates, that connect reactants to products. unife.itrsc.orgyoutube.com For a catalytic cycle, the simulation would also need to account for the regeneration of the catalyst. unife.itrsc.org Computational tools can map out the potential energy surface of a reaction, identifying the lowest energy path and calculating the activation barriers for each step. unife.it

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. mdpi.comnih.gov By solving Newton's equations of motion for a collection of atoms, MD simulations can model the dynamic evolution of the system, including conformational changes, diffusion, and interactions with other molecules like solvents. mdpi.comucl.ac.uk

In the context of this compound, MD simulations could be used to investigate:

Solvation Structure: How solvent molecules arrange themselves around the this compound molecule.

Aggregation: Whether this compound molecules tend to form larger clusters or oligomers in solution, a common feature of metal alkoxides.

Conformational Dynamics: The flexibility of the ethanolate ligands and their motion around the central barium ion.

MD simulations have been applied to study other barium-containing systems, such as barium zirconate, to understand proton diffusion and ion transport mechanisms. researchgate.net These studies highlight the power of MD in linking atomistic-level dynamics to macroscopic properties.

Computational methods are invaluable for predicting and interpreting spectroscopic data. By calculating the properties that govern the interaction of molecules with electromagnetic radiation, it is possible to generate theoretical spectra that can be compared with experimental results.

For this compound, the following spectroscopic signatures can be predicted:

Infrared (IR) and Raman Spectra: These spectra are determined by the vibrational modes of the molecule. DFT calculations can predict the frequencies and intensities of these vibrations, aiding in the identification of the compound and the characterization of its bonding. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of NMR-active nuclei (e.g., ¹H, ¹³C), which are sensitive to the electronic environment of the atoms.

UV-Vis Spectra: The prediction of electronic transitions, often using TD-DFT, allows for the simulation of the UV-Vis absorption spectrum, which provides information about the electronic structure and excited states of the molecule. nih.gov

Machine learning approaches are also emerging as a tool to predict spectroscopic constants based on molecular structure, potentially offering a rapid screening method for new compounds. mpg.de

Molecular Dynamics Simulations for Dynamic Behavior.

Design of Novel Barium-Containing Species and Ligand Systems

The design of new molecules with specific desired properties is a major goal of modern chemistry. Computational chemistry plays a crucial role in this process by allowing for the in silico design and evaluation of novel compounds before their synthesis in the laboratory.

For barium, the design of new species often focuses on creating volatile and thermally stable precursors for methods like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD), which are used to create thin films of barium-containing materials like BaTiO₃ or BaSrTiO₃. nih.gov

The design strategy often involves the use of heteroleptic complexes, which contain more than one type of ligand. nih.govresearchgate.netacs.org By carefully selecting ligands with different steric and electronic properties, it is possible to fine-tune the properties of the resulting barium complex. For example, bulky ligands can be used to prevent oligomerization and increase volatility. nih.gov The use of polydentate ligands, which can bind to the metal center through multiple atoms, can enhance the stability of the complex. researchgate.netajol.info

Computational screening can be used to predict the properties of a large number of potential ligand combinations, identifying the most promising candidates for synthesis. This approach accelerates the discovery of new materials and catalysts with tailored functionalities. wustl.edu

Advanced Applications of Barium Diethanolate in Materials Science and Catalysis

Precursor for Barium-Containing Thin Films

Barium diethanolate is a favored precursor for depositing thin films of barium-based compounds, particularly complex oxides. Its ability to form stable solutions and react controllably with other metal alkoxides allows for the creation of homogeneous, multi-element films through various solution-based deposition techniques.

Barium titanate (BaTiO₃) is a cornerstone ferroelectric and dielectric material, widely used in the manufacturing of multilayer ceramic capacitors (MLCCs) and electro-optic devices. ethz.chutwente.nl The synthesis of high-quality BaTiO₃ thin films often employs this compound as the barium source. In a typical sol-gel process, this compound is dissolved along with a titanium precursor, such as titanium tetra-iso-propoxide, in a suitable solvent. researchgate.net This mixture forms a precursor solution that can be applied to a substrate.

The quality of the resulting film is highly dependent on the precursor chemistry. Using high-concentration alkoxide precursors like this compound is crucial for producing BaTiO₃ nanoparticles and subsequent films with high crystallinity at lower processing temperatures. researchgate.net The resulting films, after annealing, exhibit the desired perovskite crystal structure essential for their ferroelectric properties. Research has shown that BaTiO₃ thin films derived from these methods can achieve a dielectric constant as high as 370 at a Curie temperature of 125°C. inoe.ro The use of alkoxide-based precursors like this compound facilitates the formation of epitaxial thin films with smooth surfaces, which are particularly important for optical waveguide applications. inoe.ro

Chemical Solution Deposition (CSD) encompasses a range of techniques, including the widely used sol-gel method, that leverage liquid precursors to deposit films on substrates. academie-sciences.fr this compound is particularly well-suited for CSD routes due to its solubility and reactivity. researchgate.net The process involves several key stages: preparation of the precursor solution, deposition onto a substrate (often by spin-coating or dip-coating), drying to form a gel (xerogel), and finally, thermal treatment (pyrolysis and crystallization) to form the dense, crystalline oxide film. academie-sciences.frutwente.nl

In the context of BaTiO₃ film fabrication, equimolar amounts of barium diethoxide and a titanium alkoxide are dissolved in a solvent mixture. researchgate.net The stability and properties of this precursor solution are critical. For instance, the presence of hydroxyl ligands, which can arise from incomplete reactions or moisture, can lead to the formation of voids and defects within the nanoparticles and the final film upon calcination. researchgate.net Therefore, controlling the reaction conditions, such as using high concentration alkoxide solutions, is essential to minimize these defects and achieve high-quality films. researchgate.net Solution-based methods are considered superior to vacuum-based techniques in terms of cost, scalability to large surface areas, and the ability to produce thicker films. ethz.ch

Fabrication of Ferroelectric and Dielectric Thin Films (e.g., Barium Titanate).

Synthesis of Barium-Based Nanomaterials

The unique properties of nanomaterials are intrinsically linked to their size, shape, and crystallinity. This compound serves as a valuable precursor for the bottom-up synthesis of various barium-based nanostructures, offering a high degree of control over these critical parameters.

This compound is instrumental in the synthesis of precisely controlled barium-containing nanoparticles, most notably BaTiO₃. Sol-gel and hydrothermal methods are commonly employed, where this compound is reacted with a titanium source. researchgate.netresearchgate.net Research has demonstrated that by carefully adjusting synthesis conditions—such as precursor concentration, reaction temperature, and the presence of water or other reagents—it is possible to produce BaTiO₃ nanoparticles with high crystallinity and a narrow size distribution. researchgate.net

For example, high-quality BaTiO₃ nanoparticles smaller than 100 nm can be synthesized via a sol-gel method using a high-concentration alkoxide precursor solution containing barium diethoxide. researchgate.net Furthermore, innovative approaches have utilized barium diethoxide to create one-dimensional (1D) BaTiO₃ nanostructures. One such method involves the synthesis of TiO₂ within carbon nanohorns, followed by the insertion of barium diethoxide, resulting in nanorods with diameters of 2–4 nm and lengths of 40–60 nm. researchgate.netresearchgate.net Such well-defined nanostructures are in high demand for advanced nanotechnology applications due to their unique dielectric and piezoelectric properties. researchgate.netresearchgate.net

The table below summarizes findings on the synthesis of BaTiO₃ nanoparticles using barium alkoxide precursors.

| Synthesis Method | Precursors | Key Finding | Resulting Nanoparticle Size | Reference |

| Sol-Gel | Barium diethoxide, Titanium tetra-iso-propoxide | High precursor concentration is essential for high crystallinity at low temperatures. | < 100 nm | researchgate.net |

| Hydrothermal | Barium diethoxide, TiO₂ in carbon nanohorns | Synthesis of one-dimensional nanostructures (nanorods). | 2–4 nm diameter, 40–60 nm length | researchgate.netresearchgate.net |

| Sol-Gel | Barium diethoxide, Titanium tetra-iso-propoxide | Control over nanoparticle size by adjusting the amount of water for hydrolysis. | 15 to 60 nm | researchgate.net |

The chemistry of the precursor system plays a decisive role in determining the final characteristics of the synthesized nanomaterials. The choice of precursor directly influences grain size, shape, crystallinity, and dispersibility of the resulting nanoparticles. When using this compound, factors such as its concentration, the Ba:Ti molar ratio, and the solvent system are critical. researchgate.netresearchgate.net

Using high-concentration alkoxide precursor solutions, for instance, promotes the formation of highly crystalline BaTiO₃ nanoparticles at relatively low temperatures. researchgate.net Conversely, if the synthesis conditions allow for the persistence of hydroxyl ligands in the precursor gel, the final calcined nanoparticles are likely to contain voids or defects. researchgate.net The precursor also affects the morphology; while some methods yield spherical nanoparticles, others can be tailored to produce rod-like structures. researchgate.net The ability to control these features is fundamental, as properties like the dielectric constant of BaTiO₃ are a function of grain size and crystal quality.

Analytical Methodologies for Barium Diethanolate in Research Contexts

Quantitative and Qualitative Analysis in Reaction Systems

In research involving barium diethanolate, both qualitative and quantitative analyses are essential for monitoring reaction progress and characterizing the final product. ncert.org.insolubilityofthings.com Qualitative analysis confirms the presence of barium ions and the ethanolate (B101781) functional group, often through precipitation reactions or spectroscopic methods. marz-kreations.comchemrevise.org Quantitative analysis determines the concentration of the compound in solution or the elemental composition of the solid material. hilarispublisher.com

Systematic qualitative tests can detect the Ba²⁺ ion. For instance, the addition of a sulfate (B86663) source, like potassium sulfate or dilute sulfuric acid, to a solution containing this compound will yield a white precipitate of barium sulfate (BaSO₄), confirming the presence of barium. ncert.org.inchemrevise.org Quantitative methods are necessary to determine the precise amount of barium in a sample, which is crucial for stoichiometric control in synthesis. core.ac.uk

Table 1: Qualitative Tests for Barium Ions

| Reagent Added | Observation | Inference |

| Dilute Sulfuric Acid (H₂SO₄) | White precipitate forms. | Presence of Ba²⁺ ions. chemrevise.org |

| Potassium Chromate (B82759) (K₂CrO₄) | Yellow precipitate of barium chromate forms. | Presence of Ba²⁺ ions. ncert.org.in |

| Sodium Carbonate (Na₂CO₃) | White precipitate forms. | Presence of Ba²⁺ ions. marz-kreations.com |

Chromatographic Techniques (HPLC, GC) for Purity and Byproduct Analysis

Chromatographic techniques are powerful tools for assessing the purity of chemical compounds and identifying byproducts. e3s-conferences.orgasccollegekolhar.in

Gas Chromatography (GC): Gas chromatography is a primary method for analyzing volatile compounds, making it suitable for assessing the purity of reagents and detecting volatile byproducts in synthetic preparations. omicsonline.orgbirchbiotech.com In the context of this compound, which is often used as a solution in ethanol, GC can be employed to quantify residual solvents or volatile impurities. thermofisher.comfishersci.be The purity of a sample is determined by comparing the area of the main peak (representing the solvent or a volatile derivative) to the total area of all peaks in the chromatogram. measurlabs.com High-purity solvents are crucial for these analyses to minimize background interference and ensure a stable baseline. organomation.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for separating, identifying, and quantifying components in a mixture. measurlabs.com While specific HPLC methods for this compound are not extensively documented, the technique is widely used for purity assessment in pharmaceuticals and other chemical industries. measurlabs.com For non-volatile impurities or degradation products that may be present in a this compound sample, HPLC with a suitable detector, such as a Diode-Array Detector (DAD), could be developed. measurlabs.com This would involve separating the sample components on a column and detecting them based on their UV-Vis absorbance, allowing for the quantification of purity and the identification of non-volatile byproducts. measurlabs.com Anion exchange chromatography, a type of HPLC, has been coupled with mass spectrometry for the speciation analysis of other barium-containing compounds. rsc.org

Elemental Analysis (e.g., ICP-AES) for Stoichiometry and Composition

Elemental analysis is fundamental to confirming the empirical formula and stoichiometric integrity of synthesized compounds.

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): ICP-AES is a highly sensitive technique for determining the elemental composition of a sample, including trace impurities. nih.gov To analyze this compound, the sample would first be digested in acid to bring the barium into an aqueous solution. This solution is then nebulized and introduced into an argon plasma, which excites the barium atoms. The excited atoms emit light at characteristic wavelengths (e.g., 455.50 nm for barium), and the intensity of this emission is proportional to the concentration of the element in the sample. nih.gov

This method is used to verify the stoichiometry of complex materials derived from precursors like this compound, such as barium strontium titanate (BaxSryTiO₃). core.ac.uk In such studies, ICP-AES provides precise measurements of the Ba/Sr and (Ba+Sr)/Ti atomic ratios, which are critical for controlling the material's properties. core.ac.uk The technique offers high sensitivity, with detection limits for barium in the parts-per-billion (ppb) range. nih.gov

Table 2: ICP-AES Parameters for Barium Analysis

| Parameter | Value/Setting | Purpose |

| Analytical Wavelength | 455.50 nm | Characteristic emission line for Barium. nih.gov |

| Sample Preparation | Acid Digestion | To dissolve the sample and bring Ba into solution. nih.gov |

| Detection Limit | ~0.6 µg/L (in blood) | Demonstrates high sensitivity of the technique. nih.gov |

| Application | Stoichiometry Control | Used to verify elemental ratios in materials synthesized from barium precursors. core.ac.uk |

Thermogravimetric Analysis (TGA) for Decomposition Behavior and Stability in Synthetic Processes

Thermogravimetric analysis (TGA) measures changes in the mass of a sample as a function of temperature in a controlled atmosphere. metu.edu.tr It is a crucial technique for evaluating the thermal stability and decomposition pathways of materials like this compound, which is often a precursor that is thermally decomposed during a synthetic process. researchgate.netresearchgate.net

Table 3: General TGA Application in Materials Synthesis

| Feature | Information Provided | Importance in Synthesis |

| Onset of Decomposition | Temperature at which material begins to lose mass. | Defines the upper limit of thermal stability. |

| Mass Loss Stages | Indicates multi-step decomposition or loss of different components. | Helps identify intermediates and reaction pathways. scholarsresearchlibrary.com |

| Final Residue Mass | Mass of the material left at the end of the analysis. | Can be used to determine the composition of the final product (e.g., metal oxide content). |

| Atmosphere Control (e.g., N₂, Air) | Reveals susceptibility to oxidation or inert decomposition. | Allows for mimicking and designing specific processing conditions. metu.edu.tr |

Environmental Behavior and Degradation Pathways of Barium Diethanolate Non Toxicological Focus

Hydrolytic Stability and Degradation Products in Aqueous Systems

The most significant and rapid degradation pathway for barium diethanolate in an aqueous environment is hydrolysis. Metal alkoxides, in general, are characterized by their high reactivity with water due to the electropositive nature of the metal and the polarity of the metal-oxygen bond. encyclopedia.pub The hydrolysis of this compound is an abiotic process that proceeds readily upon contact with water, leading to the cleavage of the barium-oxygen bonds.

This reaction yields barium hydroxide (B78521) and ethanolamine (B43304) as the primary degradation products. researchgate.net The process can be represented by the idealized equation: Ba(OCH₂CH₂NH₂)₂ + 2H₂O → Ba(OH)₂ + 2HOCH₂CH₂NH₂

The rate of hydrolysis for metal alkoxides is influenced by several factors, including the pH of the aqueous system. Under acidic conditions, the protonation of the alkoxy- and hydroxyl-ligands can catalyze the reaction. epa.gov Conversely, basic conditions can also promote hydrolysis by creating stronger nucleophiles like hydroxide ions. epa.gov Given the basic nature of both degradation products (barium hydroxide and ethanolamine), the local pH of the surrounding water may be altered upon significant release of this compound.

Table 1: Hydrolytic Degradation of this compound

| Reactant | Degradation Pathway | Primary Degradation Products | Influencing Factors |

| This compound | Hydrolysis | Barium Hydroxide, Ethanolamine | Water availability, pH |

Detailed research on the specific kinetics of this compound hydrolysis is limited; however, the general principles governing metal alkoxide reactivity suggest that this transformation is rapid and is the principal initial fate of the compound in moist or aquatic environments. encyclopedia.pub

Photochemical and Thermal Degradation Mechanisms

Thermal Degradation:

Metal alkoxides are known to undergo thermal decomposition at elevated temperatures, typically in the range of 100–300°C. This process generally leads to the formation of the corresponding metal oxide, along with other volatile organic products such as alcohols and olefins. researchgate.net For this compound, the expected primary solid product of thermal degradation would be barium oxide. The volatile products would likely include ethanolamine and potentially other compounds resulting from the decomposition of the ethanolate (B101781) ligand. The decomposition pathway can be generally represented as:

Ba(OCH₂CH₂NH₂)₂ → BaO + Volatile organic compounds

The exact composition of the volatile fraction and the specific temperature range for decomposition are dependent on the process conditions, such as the rate of heating and the atmospheric composition.

Photochemical Degradation:

Direct photochemical degradation of this compound itself is not a well-documented pathway. The compound does not possess significant chromophores that would absorb solar radiation in the troposphere. However, its hydrolysis product, ethanolamine, can undergo photochemical degradation.

Studies on the photocatalytic degradation of ethanolamine, often using a semiconductor photocatalyst like titanium dioxide (TiO₂), show that it can be mineralized into simpler, inorganic compounds. researchgate.netnih.gov The degradation proceeds through a series of intermediate products. The process is initiated by the generation of highly reactive hydroxyl radicals, which attack the ethanolamine molecule. researchgate.net

The degradation of ethanolamine in the presence of a photocatalyst and UV light can lead to the formation of various intermediates, including aminoacetaldehyde, and ultimately to the formation of ammonium (B1175870) ions, nitrate (B79036) ions, and carbon dioxide. researchgate.net The efficiency of this degradation is dependent on factors such as the initial concentration of ethanolamine, pH, and the intensity of the light source. researchgate.net

Table 2: Potential Degradation Products of Ethanolamine (from this compound Hydrolysis)

| Degradation Pathway | Initial Compound | Conditions | Intermediate Products | Final Products |

| Photocatalytic Oxidation | Ethanolamine | UV light, Photocatalyst (e.g., TiO₂) | Aminoacetaldehyde, Glycolaldehyde, Glycine, Glycine Aldehyde | Ammonium ions, Nitrate ions, Carbon Dioxide |

It is important to note that this photochemical degradation pertains to a secondary product of this compound and is not a direct degradation route for the parent compound.

Interaction with Environmental Matrices and Transformation Products

Following the initial hydrolysis of this compound, the resulting products, barium ions (from the dissolution of barium hydroxide) and ethanolamine, will interact with environmental matrices such as soil and sediment.

Barium:

The mobility and fate of barium in the soil environment are influenced by several factors, including soil pH, organic matter content, and the presence of other ions like sulfates and carbonates. doi.orgscirp.org Barium ions can be adsorbed onto soil particles, particularly clay minerals and metal oxides. scirp.orgrandallcygan.com The primary mechanism for this adsorption is cation exchange. researchgate.netosti.gov The strength of barium sorption has been observed to be significant on clays (B1170129) like montmorillonite (B579905) and illite.

Barium can also react with anions present in the soil. The formation of sparingly soluble salts, such as barium sulfate (B86663) (BaSO₄) and barium carbonate (BaCO₃), significantly limits its mobility in most soil environments. scirp.org Barium can also form complexes with humic substances, which can affect its transport. scirp.orgscirp.org The mobility of barium generally increases under acidic conditions due to the increased solubility of its carbonate and phosphate (B84403) salts. scirp.org

Table 3: Interaction of Barium Ions with Soil Components

| Soil Component | Interaction Mechanism | Effect on Barium Mobility |

| Clay Minerals (e.g., Montmorillonite, Illite) | Cation Exchange, Adsorption | Decreased |

| Metal Oxides/Hydroxides | Adsorption | Decreased |

| Sulfate and Carbonate Ions | Precipitation (formation of BaSO₄, BaCO₃) | Significantly Decreased |

| Humic Substances | Complexation, Adsorption | Variable |

| Acidic pH conditions | Increased solubility of Ba salts | Increased |

Ethanolamine:

Ethanolamine is a water-soluble and biodegradable compound. researchgate.net In the soil environment, it is expected to be degraded by microbial action. researchgate.net The ultimate biodegradation products are carbon dioxide, water, and ammonia. researchgate.net The rate of biodegradation will depend on soil type, microbial population, temperature, and moisture content. Ethanolamine is also known to be harmful to aquatic organisms, but it degrades rapidly in the environment. nih.govresearchgate.net

Table 4: Environmental Fate of Ethanolamine

| Environmental Process | Description | Products |

| Biodegradation | Microbial decomposition in soil and water. | Carbon Dioxide, Water, Ammonia |

| Adsorption | Can be adsorbed onto soil particles, affecting its mobility and availability for degradation. | - |

| Photodegradation | Can be degraded in water in the presence of light and a photocatalyst (see section 8.2). | Ammonium ions, Nitrate ions, Carbon Dioxide |

Future Research Directions and Challenges in Barium Diethanolate Chemistry

Sustainable Synthesis and Green Chemistry Approaches

A key challenge in the chemistry of metal alkoxides is the development of more sustainable and environmentally friendly synthesis methods. Traditional routes often rely on reactive metals and anhydrous organic solvents. Future research is directed toward "green" chemistry principles, which could include exploring electrochemical synthesis methods where metals are anodically dissolved in alcohols. tandfonline.com Such methods can reduce the use of hazardous reagents and minimize waste streams. Furthermore, developing syntheses that are more energy-efficient and can proceed under milder conditions is a significant goal for making the production of barium diethanolate and related compounds more sustainable. dovepress.com

Exploration of Novel Application Domains in Advanced Materials

While the use of this compound as a precursor for barium titanate is well-established, there is considerable scope for exploring its role in synthesizing other advanced materials. researchgate.nethanrimwon.com Future research will likely focus on using it to create complex, multi-metal oxide systems with precisely tailored properties. By combining this compound with alkoxides of other metals (e.g., zirconium, niobium, tantalum), researchers can synthesize novel perovskites and other crystalline structures for applications in areas such as solid-state batteries, high-frequency electronics, and optical devices. tandfonline.com The ability to create doped barium-containing materials could also lead to new functionalities for sensors or catalysts.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools for understanding and predicting the behavior of complex chemical systems. For this compound, advanced computational modeling, such as Density Functional Theory (DFT), can provide insights that are difficult to obtain experimentally. researchgate.net Future research will likely employ these models to:

Predict the most stable structures of this compound oligomers in different solvents.

Simulate the reaction pathways of hydrolysis and condensation during sol-gel processes, helping to understand how to control particle size and morphology. csic.es

Design new materials by predicting the electronic, mechanical, and optical properties of novel barium-containing oxides before they are synthesized in the lab. nih.govresearchgate.net

Development of High-Performance Analytical Tools for In Situ Studies

A significant challenge in sol-gel chemistry is understanding the complex series of reactions that occur as liquid precursors transform into a solid gel. The development of high-performance analytical tools capable of in situ monitoring is crucial for gaining better control over these processes. Future research will focus on applying techniques like Fourier-transform infrared (FTIR), Raman, and UV-Vis spectroscopy to study reactions involving this compound in real-time. researchgate.net These tools can track the consumption of the alkoxide, identify transient intermediates (like oxoalkoxides), and monitor the formation and growth of nanoparticles as they happen. tandfonline.com This real-time data is invaluable for optimizing reaction conditions to produce materials with desired and reproducible properties. Furthermore, exploring methods for the controlled in situ generation of the alkoxide within the reaction medium could provide even greater precision over polymerization and material formation. acs.orgcapes.gov.brrsc.org

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for barium diethanolate, and how can purity be validated experimentally?

- Methodological Answer : Synthesis typically involves reacting barium salts (e.g., Ba(OH)₂) with ethanol under controlled stoichiometric and temperature conditions. Purity validation requires X-ray diffraction (XRD) for crystallinity analysis, FT-IR spectroscopy to confirm ligand coordination, and elemental analysis (e.g., ICP-MS) to verify barium content. Experimental protocols should align with reproducibility standards outlined in , which emphasizes detailed characterization and cross-referencing with known spectra .

Q. How does the solubility of this compound in polar vs. non-polar solvents inform its reactivity in catalytic applications?

- Methodological Answer : Systematic solubility studies should compare solvents like water, ethanol, and toluene. Use UV-Vis spectroscopy to monitor dissolution kinetics and dynamic light scattering (DLS) to assess aggregation. Contradictions in solubility data (e.g., unexpected insolubility in polar solvents) may arise from impurities or hydration states; replicate experiments with rigorously dried solvents and inert atmospheres to isolate variables .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the coordination geometry of this compound, and what discrepancies exist between theoretical and experimental data?

- Methodological Answer : Density Functional Theory (DFT) simulations can model ligand binding energies and geometry. Compare computed bond lengths/angles with single-crystal XRD data . Discrepancies may indicate solvent effects or dynamic Jahn-Teller distortions. Address contradictions by refining computational parameters (e.g., solvation models) and validating with EXAFS spectroscopy to probe local atomic environments .

Q. What mechanistic insights explain this compound’s role in cross-coupling reactions, and how do competing hypotheses (e.g., radical vs. ionic pathways) affect experimental design?

- Methodological Answer : Use kinetic isotope effect (KIE) studies and radical trapping agents (e.g., TEMPO) to distinguish pathways. Design experiments with isotopic labeling (e.g., deuterated ethanol) to track hydrogen transfer. Conflicting results may arise from solvent polarity or catalyst loading; employ Design of Experiments (DoE) to optimize reaction conditions and isolate variables .

Q. How do spectroscopic techniques resolve contradictory reports on the thermal stability of this compound?

- Methodological Answer : Thermogravimetric analysis (TGA) paired with in-situ FT-IR can monitor decomposition products (e.g., CO₂, ethanol). Conflicting stability data may stem from differing heating rates or atmospheric moisture. Replicate studies under controlled conditions (e.g., inert gas flow) and cross-validate with mass spectrometry (MS) to identify gaseous byproducts .

Methodological Frameworks for Addressing Research Gaps

Q. How can the PICOT framework structure research questions on this compound’s biomedical applications?

- Population/Problem : Toxicity in mammalian cells.

- Intervention : Dose-dependent exposure to this compound.

- Comparison : Inorganic barium salts (e.g., BaCl₂).

- Outcome : Cytotoxicity (measured via MTT assays ).

- Time : Acute (24h) vs. chronic (72h) exposure.

- This framework ensures focused, hypothesis-driven experiments while addressing literature gaps in toxicity mechanisms .

Q. What strategies validate the reproducibility of catalytic efficiency studies for this compound?

- Methodological Answer : Adopt Collaborative Testing (e.g., round-robin experiments across labs) to assess inter-laboratory variability. Use standardized substrates (e.g., benzyl bromide for coupling reactions) and report turnover numbers (TONs) with error margins. Address inconsistencies by auditing procedural variables (e.g., stirring rate, catalyst aging) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported catalytic activity of this compound across pH ranges?

- Methodological Answer :

- Step 1 : Replicate studies using buffered solutions (pH 3–11) with ion-selective electrodes to monitor pH drift.

- Step 2 : Correlate activity with zeta potential measurements to assess surface charge effects.

- Step 3 : Use XPS to detect surface oxidation or ligand leaching at extreme pH.

Contradictions often arise from undocumented buffer interactions or protonation states of active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.